Biphenyl-4-yl-(3-methylphenyl)methanone
Description
Significance of Aromatic Ketones in Organic Synthesis and Materials Science
Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two aryl (aromatic ring) groups, or one aryl and one alkyl group. chemeo.com This structural feature imparts unique reactivity and physical properties, making them invaluable in various scientific domains. In organic synthesis, aromatic ketones serve as versatile intermediates for the creation of more complex molecules. longchangchemical.com Their carbonyl group can undergo a wide range of chemical transformations, including reduction to alcohols, oxidation, and addition reactions, allowing for the construction of diverse molecular architectures. nist.govorientjchem.org
In materials science, aromatic ketones are integral to the development of high-performance polymers, resins, and photoinitiators. chemicalbook.com Their rigid aromatic structures contribute to thermal stability and mechanical strength in polymers. Furthermore, certain aromatic ketones exhibit photochemical activity, absorbing ultraviolet (UV) light to generate reactive species that can initiate polymerization reactions. This property is harnessed in UV-curable coatings, inks, and adhesives. chemicalbook.com
Role of Biphenyl (B1667301) and its Derivatives in Chemical Research
Biphenyl consists of two benzene (B151609) rings linked by a single bond. This fundamental structure serves as a scaffold for a vast array of derivatives with diverse applications. bldpharm.com Biphenyl and its substituted analogues are explored in medicinal chemistry for the development of pharmaceuticals, in materials science for the synthesis of liquid crystals and advanced polymers, and in agrochemicals. mq.edu.aunih.gov The biphenyl moiety's ability to impart specific steric and electronic properties makes it a valuable component in the design of functional molecules. radchemtech.com
Structural Elucidation and Naming Convention of Biphenyl-4-yl-(3-methylphenyl)methanone
The systematic name "this compound" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Methanone (B1245722): This indicates the presence of a ketone functional group (C=O) as the central linking unit.
Biphenyl-4-yl: This signifies that one of the carbonyl carbons is attached to a biphenyl group at its 4-position.
(3-methylphenyl): This denotes that the other side of the carbonyl group is bonded to a phenyl (benzene) ring that has a methyl group (-CH3) substituent at the 3-position.
The compound is also known by other names, including 3-Methyl-4'-phenylbenzophenone and [1,1'-biphenyl]-4-yl(m-tolyl)methanone. chemicalbook.combldpharm.com Its unique identity is definitively confirmed by its CAS Registry Number: 86428-83-3. chemicalbook.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 86428-83-3 |
| Molecular Formula | C20H16O |
Historical Context of Related Biphenyl Methanone Research
The synthesis and study of biphenyl and its derivatives have a history stretching back over a century. rsc.org Early research focused on understanding the fundamental properties and reactions of these compounds. The development of synthetic methodologies, such as the Friedel-Crafts acylation, provided a direct route to aromatic ketones, including biphenyl methanones. libretexts.orgyoutube.com This reaction, discovered in 1877 by Charles Friedel and James Crafts, involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org
The synthesis of this compound can be achieved through the Friedel-Crafts acylation of biphenyl with 3-methylbenzoyl chloride. radchemtech.com Research into substituted benzophenones, a class to which this compound belongs, has been driven by their potential applications in various fields, including their use as photoinitiators in polymerization processes. longchangchemical.commq.edu.au Specifically, this compound is recognized as a highly effective free radical (Type II) solid photoinitiator. chemicalbook.com Its application is particularly noted in formulations where low odor is a critical requirement, such as in inks for packaging. longchangchemical.com
Table 2: Key Research Milestones for Related Compounds
| Year | Milestone | Significance |
|---|---|---|
| 1877 | Discovery of the Friedel-Crafts reaction | Provided a foundational method for synthesizing aromatic ketones. libretexts.org |
| Early 20th Century | Investigation into the properties of biphenyl | Laid the groundwork for understanding the behavior of biphenyl derivatives. |
| Mid-20th Century | Development of high-performance polymers | Aromatic ketones and biphenyls became key components in materials science. |
Structure
3D Structure
Properties
CAS No. |
86428-83-3 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3-methylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O/c1-15-6-5-9-19(14-15)20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
MYYLFDRHMOSOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Biphenyl 4 Yl 3 Methylphenyl Methanone and Analogues
Classical Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. byjus.comruc.dk This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. byjus.com
Reactant Selection: Biphenyl (B1667301) and 3-Methylbenzoyl Chloride
In the context of synthesizing Biphenyl-4-yl-(3-methylphenyl)methanone, the primary reactants are biphenyl and 3-methylbenzoyl chloride. Biphenyl serves as the aromatic substrate, which undergoes acylation. 3-Methylbenzoyl chloride is the acylating agent, providing the 3-methylbenzoyl moiety that is attached to the biphenyl core. The selection of an acyl chloride is typical for Friedel-Crafts acylation due to its high reactivity. nih.gov
Catalyst Systems and Lewis Acid Optimization (e.g., AlCl₃)
A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. alexandonian.com The most commonly employed catalyst is aluminum chloride (AlCl₃). byjus.com The Lewis acid coordinates with the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. byjus.comyoutube.com This acylium ion is the active electrophile that reacts with the aromatic ring. alexandonian.com
The amount of Lewis acid used is a critical parameter. In contrast to Friedel-Crafts alkylation, the acylation reaction requires stoichiometric amounts of the catalyst. This is because the product, a diaryl ketone, is a Lewis base and forms a complex with the aluminum chloride, rendering the catalyst inactive. wikipedia.org Therefore, at least one equivalent of AlCl₃ per mole of the ketone product is necessary.
While AlCl₃ is the most common catalyst, other Lewis acids can also be employed, and their selection can influence the reaction's outcome. The optimization of the catalyst system may involve screening other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although they are generally less reactive than AlCl₃. byjus.combeilstein-journals.org
Reaction Conditions: Temperature, Solvent, and Anhydrous Environments
Friedel-Crafts acylation reactions are highly sensitive to reaction conditions. The reaction must be carried out under strictly anhydrous conditions, as the presence of water will hydrolyze the Lewis acid catalyst and the acyl chloride. alexandonian.com
Common solvents for this reaction are non-polar and inert, such as dichloromethane (B109758) (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide (CS₂). ruc.dknih.gov The choice of solvent can influence the solubility of the reactants and the reaction temperature.
The reaction temperature is another crucial factor. While the reaction can often be initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, it may require heating to proceed to completion. The optimal temperature will depend on the specific reactants and catalyst system. For instance, the acetylation of 3,3′-dimethylbiphenyl was found to be nearly quantitative in boiling 1,2-dichloroethane. ruc.dk
Regioselectivity and Isomer Formation in Friedel-Crafts Reactions
The position at which the acyl group is introduced on the biphenyl ring is determined by the principles of electrophilic aromatic substitution. The phenyl group in biphenyl is an activating group and directs incoming electrophiles to the ortho and para positions. However, due to steric hindrance at the ortho positions (2, 6, 2', and 6'), acylation of biphenyl is highly regioselective for the para position (4-position). alexandonian.com
This high para-selectivity is a significant advantage in the synthesis of this compound, as it leads to the desired isomer as the major product, minimizing the formation of the ortho-acylated isomer. The electron-donating nature of the phenyl substituent stabilizes the carbocation intermediate formed during the electrophilic attack at the para position more effectively than at the meta position. alexandonian.com
| Parameter | Typical Condition/Reagent | Rationale |
|---|---|---|
| Aromatic Substrate | Biphenyl | Provides the core biphenyl moiety. |
| Acylating Agent | 3-Methylbenzoyl Chloride | Source of the acyl group. |
| Catalyst | Aluminum Chloride (AlCl₃) | Activates the acyl chloride to form an acylium ion. |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert solvent to dissolve reactants. |
| Temperature | 0 °C to reflux | Controls reaction rate and selectivity. |
| Environment | Anhydrous | Prevents decomposition of catalyst and acylating agent. |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds, offering a versatile alternative to classical methods for the synthesis of biaryl compounds and diaryl ketones.
Suzuki-Miyaura Coupling for Biphenyl Moiety Construction
The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. gre.ac.uk This reaction is widely used for the synthesis of unsymmetrical biaryl compounds, which are key intermediates in the synthesis of various pharmaceuticals and functional materials. gre.ac.uknih.gov
In the context of synthesizing this compound, the Suzuki-Miyaura coupling can be employed to construct the biphenyl scaffold. For example, a reaction between a 4-halophenyl derivative and phenylboronic acid, or a phenyl halide and 4-formylphenylboronic acid, can yield a substituted biphenyl. This biphenyl intermediate can then be further functionalized to the desired diaryl ketone.
A more direct approach involves the Suzuki-Miyaura coupling of an acyl chloride with a boronic acid. acs.orgmdpi.com This method allows for the direct formation of the diaryl ketone. For the synthesis of the title compound, this would involve the reaction of 4-phenylbenzoyl chloride with 3-methylphenylboronic acid or 3-methylbenzoyl chloride with 4-biphenylboronic acid. This approach benefits from the high functional group tolerance and mild reaction conditions characteristic of the Suzuki-Miyaura coupling. nih.govacs.org
The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.
| Component | Example Reactants for Biphenyl Construction | Role in the Reaction |
|---|---|---|
| Organoboron Compound | Phenylboronic acid, 4-Biphenylboronic acid | Provides one of the aryl groups. |
| Organic Halide | 4-Bromobenzoyl chloride, 3-Methylbenzoyl chloride | Provides the other aryl group and the electrophilic site. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron compound for transmetalation. |
| Solvent | Toluene, Dioxane, THF/Water mixtures | Provides the reaction medium. |
Other Transition Metal-Catalyzed Coupling Reactions for Ketone Synthesis
While Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions provide alternative pathways to diaryl ketones. These methods can offer advantages for specific substrates or avoid the use of organoboron reagents. Examples include carbonylative coupling reactions where carbon monoxide is incorporated to form the ketone moiety. Ligand-free palladium-catalyzed Suzuki-Miyaura carbonylative couplings have been developed as a method for synthesizing diaryl ketone synthons. researchgate.net
Alternative Synthetic Routes and Novel Method Development
Beyond traditional cross-coupling methods, alternative strategies for the formation of the central ketone bond in this compound are continuously being explored.
Grignard Reagent Approaches for Ketone Formation
Grignard reagents are highly reactive organomagnesium compounds that serve as powerful carbon nucleophiles for C-C bond formation. mnstate.edu The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with an appropriate electrophile.
One plausible route involves the reaction of 3-methylphenylmagnesium bromide with biphenyl-4-carbonyl chloride or a related biphenyl-4-carboxylic acid derivative (like a Weinreb amide). The Grignard reagent is prepared by reacting 3-bromotoluene (B146084) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. libretexts.org
A key challenge in Grignard reactions is controlling the reactivity to prevent side reactions. The addition of a Grignard reagent to an acyl chloride can proceed further to form a tertiary alcohol. mnstate.edu Furthermore, homo-coupling of the Grignard reagent can lead to the formation of biphenyl impurities (e.g., 4,4'-dimethyl-1,1'-biphenyl from 4-methylphenylmagnesium bromide), particularly at higher temperatures. libretexts.orgorgsyn.org
| Step | Reagents & Conditions | Purpose |
| 1. Grignard Formation | 4-Bromobiphenyl, Mg turnings, Anhydrous THF | Preparation of 4-biphenylmagnesium bromide |
| 2. Acylation | 3-Methylbenzoyl chloride in THF | Reaction with Grignard to form the ketone |
| 3. Quench | Dilute aq. HCl or NH₄Cl | Neutralization and product isolation |
Oxidative Cleavage and Rearrangement Reactions
Oxidative cleavage of a C=C double bond provides an alternative method for generating a ketone functional group. This strategy involves synthesizing a precursor alkene, such as 1-(biphenyl-4-yl)-1-(3-methylphenyl)ethene, and subsequently cleaving the double bond.
The precursor alkene can be synthesized via a Wittig reaction or by the dehydration of a tertiary alcohol formed from the addition of a Grignard reagent (e.g., 3-methylphenylmagnesium bromide) to an appropriate acetophenone (B1666503) (e.g., 4-acetylbiphenyl).
Once the alkene is formed, oxidative cleavage can be performed using several methods:
Ozonolysis: This is a classic and highly effective method. The alkene is treated with ozone (O₃) at low temperature, followed by a work-up step. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) yields the ketone. libretexts.org
Permanganate (B83412) Oxidation: Using warm, concentrated potassium permanganate (KMnO₄) can also cleave the double bond, though conditions must be controlled to avoid over-oxidation. libretexts.org
Catalytic Methods: More modern, milder methods utilize transition metal catalysts in the presence of an oxidant like molecular oxygen or hydrogen peroxide. nih.govrsc.org Light-driven, manganese-catalyzed protocols have been developed for the selective oxidation of alkenes to carbonyls under an atmosphere of oxygen. nih.gov These photocatalytic methods represent a greener alternative to traditional ozonolysis. nih.govresearchgate.net
Industrial Production Considerations and Scalability Studies
The transition from laboratory-scale synthesis to industrial production of this compound requires a thorough evaluation of the chosen synthetic methodology's scalability. This involves not only increasing the reaction volume but also addressing challenges related to heat and mass transfer, reaction kinetics, and downstream processing. In recent years, continuous flow chemistry has emerged as a powerful tool for overcoming many of the limitations associated with traditional batch processing in the fine chemical and pharmaceutical industries. nih.gov
Continuous flow reactors offer several advantages for the industrial synthesis of this compound and its analogues. springernature.com These systems, where reagents are continuously pumped through a network of tubes or channels, provide superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precise control can lead to improved reaction yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov
For the synthesis of diaryl ketones, continuous flow processes have been successfully applied to both Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions. rsc.orgmdpi.com A notable example is the efficient continuous flow synthesis of various diaryl ketones achieved by coupling aryl Grignard reagents with acyl chlorides. rsc.orgresearchgate.net This method allows for a safe and on-demand generation of the product with high productivity. rsc.org
The application of continuous flow technology to the Friedel-Crafts acylation of biphenyl with 3-methylbenzoyl chloride, a direct route to this compound, would involve pumping a solution of the reactants and a Lewis acid catalyst through a heated reactor coil. The rapid heat exchange in a microreactor or a flow reactor can effectively manage the exothermicity of the reaction, preventing the formation of byproducts that are common in large-scale batch reactors. acs.org
Similarly, a continuous flow setup for a Suzuki-Miyaura coupling to produce the target molecule would involve the continuous mixing of a solution of 4-bromobiphenyl, 3-methylphenylboronic acid, a palladium catalyst, and a base, followed by passage through a heated reactor. mdpi.com The use of packed-bed reactors containing a heterogeneous palladium catalyst can simplify product purification and catalyst recycling, a significant advantage in industrial processes. mdpi.com
A hypothetical continuous flow process for the synthesis of a diaryl ketone analogue is outlined below:
| Parameter | Value | Reference |
| Reactants | Aryl Halide, Arylboronic Acid | mdpi.com |
| Catalyst | Palladium on a solid support (e.g., 7% Pd/WA30) | mdpi.com |
| Solvent | 1,4-Dioxane/Water | mdpi.com |
| Base | Potassium Hydroxide (KOH) | mdpi.com |
| Reactor Type | Packed-bed catalyst cartridge | mdpi.com |
| Flow Rate | 0.05 mL/min | mdpi.com |
| Temperature | Ambient to elevated temperatures | mdpi.com |
| Productivity | Gram-scale per day | mdpi.com |
This interactive table presents a representative continuous flow Suzuki-Miyaura coupling process for the synthesis of a diaryl ketone, which could be adapted for this compound.
Achieving high yield and purity is paramount in industrial chemical manufacturing to minimize waste and reduce purification costs. Process optimization for the synthesis of this compound would focus on several key parameters, regardless of whether a batch or continuous process is employed.
For a Friedel-Crafts acylation route, optimization would involve:
Catalyst Selection and Loading: While aluminum chloride (AlCl₃) is a traditional Lewis acid catalyst for Friedel-Crafts reactions, its use in stoichiometric amounts generates significant waste. researchgate.netnih.gov Research into more environmentally friendly and recyclable catalysts, such as zeolites or metal triflates, is an active area. researchgate.net Optimizing the catalyst loading is crucial to balance reaction rate and cost.
Solvent Choice: The choice of solvent can significantly impact reaction kinetics and selectivity. Non-polar solvents are typically used, but greener alternatives are increasingly being explored.
Temperature Control: Friedel-Crafts acylations are often exothermic. chemguide.co.uk Precise temperature control is necessary to prevent side reactions and ensure consistent product quality. libretexts.org
Reaction Time: Optimizing the reaction time ensures complete conversion of starting materials while minimizing the formation of degradation products.
For a Suzuki-Miyaura coupling route, process optimization would focus on:
Catalyst and Ligand System: The choice of palladium precursor and ligand is critical for achieving high catalytic activity and stability. mdpi.com High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of catalysts and ligands to identify the optimal combination for a specific substrate pairing. acs.orgnih.gov
Base and Solvent Selection: The nature of the base and solvent system can have a profound effect on the reaction yield and rate. researchgate.net A variety of inorganic and organic bases can be used, and the solvent system often includes a mixture of an organic solvent and water. organic-chemistry.org
Palladium Removal: A significant challenge in industrial Suzuki-Miyaura couplings is the removal of residual palladium from the final product, especially for pharmaceutical applications. researchgate.net Developing efficient and cost-effective palladium scavenging techniques is a key aspect of process optimization. researchgate.net
The following table summarizes key optimization parameters for the synthesis of diaryl ketones via Suzuki-Miyaura coupling, which would be applicable to the production of this compound.
| Parameter | Optimization Goal | Key Considerations | Reference |
| Catalyst Loading | Minimize catalyst usage while maintaining high conversion | Cost of palladium, catalyst stability, turnover number (TON) | mdpi.com |
| Ligand Choice | Enhance catalyst activity and stability | Steric and electronic properties of the ligand, cost | nih.gov |
| Base Strength | Promote transmetalation without degrading reactants or product | pKa of the base, substrate tolerance | researchgate.net |
| Solvent System | Ensure solubility of all components and facilitate product isolation | Polarity, boiling point, environmental impact | researchgate.net |
| Temperature | Achieve a high reaction rate without catalyst decomposition or side reactions | Catalyst thermal stability, reaction kinetics | researchgate.net |
| Palladium Removal | Reduce residual palladium to acceptable levels (e.g., <10 ppm for APIs) | Use of scavengers, crystallization, chromatography | researchgate.net |
This interactive table outlines critical parameters for the process optimization of a Suzuki-Miyaura coupling for the synthesis of diaryl ketones.
Advanced Structural Characterization and Solid State Studies of Biphenyl 4 Yl 3 Methylphenyl Methanone
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides fundamental information about the molecule's structure and its interactions within the crystal lattice. However, no published crystallographic data was found for Biphenyl-4-yl-(3-methylphenyl)methanone.
For context, such a study on the closely related compound, (Biphenyl-4-yl)(phenyl)methanone, has been reported. iucr.orgresearchgate.net That analysis yielded specific details about its crystal system, unit cell dimensions, molecular conformation, and intermolecular forces. iucr.orgresearchgate.net However, due to the structural difference (the absence of the methyl group on the phenyl ring), these data cannot be attributed to this compound.
Crystal Data and Unit Cell Parameters
Information regarding the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is not available as a crystal structure has not been reported.
Molecular Conformation and Geometry in the Crystalline State
Without experimental diffraction data, a definitive analysis of the molecular conformation, including dihedral angles, bond lengths, and bond angles for this compound in the solid state, cannot be provided.
Dihedral Angles Between Aromatic Rings
The relative orientations of the biphenyl (B1667301) and 3-methylphenyl rings with respect to the central carbonyl group are critical components of the molecule's conformation. This information is typically derived from single-crystal X-ray analysis, which is currently unavailable for this specific compound.
Bond Lengths and Angles Analysis
Precise bond lengths and angles are determined through the refinement of crystal structure data. In the absence of such data for this compound, a detailed analysis of its molecular geometry is not possible.
Intermolecular Interactions and Crystal Packing (e.g., C—H···O interactions)
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces such as van der Waals forces and hydrogen bonds (e.g., C—H···O interactions). A description of these interactions for this compound requires crystallographic data, which has not been found in the public domain. For the related compound (Biphenyl-4-yl)(phenyl)methanone, it was noted that no short C-H···O contacts were observed in its crystal structure. iucr.org
Polymorphism and Crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. There are no published studies on the potential polymorphic forms of this compound or on its specific crystallization behavior from various solvents. Such studies are contingent on the successful growth of single crystals and their subsequent analysis.
Advanced Spectroscopic Investigations
Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. Techniques such as vibrational and nuclear magnetic resonance spectroscopy provide detailed insights into the molecule's functional groups, connectivity, and electronic environment.
Detailed Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers a powerful non-destructive method for probing the molecular vibrations of this compound. These complementary techniques provide a detailed fingerprint of the molecule, allowing for the identification and characterization of its key functional groups and structural features.
The vibrational spectrum of this compound is dominated by contributions from the carbonyl, biphenyl, and methylphenyl moieties.
Carbonyl Group (C=O): The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration. For diaryl ketones, this band typically appears in the range of 1650-1670 cm⁻¹. The conjugation of the carbonyl group with both aromatic systems is expected to lower the frequency compared to non-conjugated ketones. In the FT-Raman spectrum, this vibration usually appears as a strong, sharp peak. rsc.org
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to produce multiple weak to medium bands in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to several bands of variable intensity in the 1450-1610 cm⁻¹ region.
Methyl Group (CH₃): The methyl group gives rise to characteristic vibrations. The asymmetric and symmetric C-H stretching modes are anticipated around 2950 cm⁻¹ and 2870 cm⁻¹, respectively. The asymmetric and symmetric bending (deformation) modes are expected near 1460 cm⁻¹ and 1380 cm⁻¹. hmdb.ca
C-C Vibrations and Deformations: The region below 1300 cm⁻¹ contains a complex series of bands arising from C-C stretching within the rings, C-C-C bending, and the stretching of the C-CO-C bonds linking the rings to the carbonyl group. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, typically appear between 690 and 900 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR/FT-Raman | Weak-Medium |
| Methyl C-H Stretch | 2950-2870 | FT-IR/FT-Raman | Weak-Medium |
| Carbonyl C=O Stretch | 1670-1650 | FT-IR/FT-Raman | Strong |
| Aromatic C=C Stretch | 1610-1450 | FT-IR/FT-Raman | Medium-Strong |
| Methyl C-H Bend | 1460-1380 | FT-IR | Medium |
The vibrational spectrum of this compound is sensitive to its conformation. The molecule is not planar due to steric hindrance between the aromatic rings. The dihedral angles between the planes of the biphenyl and 3-methylphenyl rings relative to the plane of the carbonyl group significantly influence the vibrational modes.
Studies on benzophenone (B1666685) and its derivatives have shown that changes in these torsional angles affect the extent of π-electron delocalization between the carbonyl group and the aromatic rings. researchgate.netnih.gov This, in turn, can cause shifts in the C=O stretching frequency. A more coplanar arrangement would lead to greater conjugation and a lower C=O frequency. Conversely, a larger twist angle would reduce conjugation, shifting the C=O absorption to a higher wavenumber. These conformational subtleties can also influence the positions and intensities of the aromatic C=C stretching and C-H bending modes.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for a full and unambiguous assignment of all proton and carbon signals.
The chemical shifts in the ¹H and ¹³C NMR spectra are dictated by the local electronic environment of each nucleus.
¹H NMR Spectrum: The aromatic region (typically 7.20-7.90 ppm) is expected to be complex due to the presence of 13 non-equivalent protons. The protons on the biphenyl group and the 3-methylphenyl group will exhibit distinct signals. The protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded and resonate at the downfield end of this region. The protons on the terminal phenyl ring of the biphenyl group will likely have chemical shifts similar to those of biphenyl itself. chemicalbook.com The four protons on the 3-methylphenyl ring will show a distinct splitting pattern influenced by the methyl group. The methyl group protons will appear as a sharp singlet in the upfield region, typically around 2.40 ppm.
¹³C NMR Spectrum: The ¹³C NMR spectrum will show a signal for each of the 20 unique carbon atoms. The carbonyl carbon is the most deshielded and is expected to appear in the 195-197 ppm range, a characteristic region for diaryl ketones. mdpi.com The aromatic region (125-145 ppm) will contain 18 distinct signals for the carbons of the two ring systems. The quaternary carbons, including those attached to the carbonyl group and the one linking the two phenyl rings in the biphenyl moiety, will typically have lower intensities. The methyl carbon will give a signal in the upfield region, around 21-22 ppm. The electronic effect of the carbonyl group causes a downfield shift for the carbon to which it is attached, while the methyl group induces a slight shielding (upfield shift) of the ortho and para carbons on its ring.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~196.0 |
| Aromatic (Ar-H) | 7.20 - 7.90 | 125.0 - 145.0 |
While 1D NMR provides initial information, 2D NMR techniques are essential for the complete and unambiguous assignment of the complex aromatic signals. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be instrumental in identifying adjacent protons within each aromatic ring, allowing for the tracing of connectivity, for example, between H-2', H-3', H-4', and H-5' on the terminal phenyl ring and the coupled protons on the 3-methylphenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment connects each proton to the carbon atom it is directly bonded to. This would definitively link the proton signals to their corresponding carbon signals in the aromatic rings and assign the methyl proton signal to the methyl carbon signal. science.gov
By systematically applying these 1D and 2D NMR techniques, a complete and confident assignment of every proton and carbon atom in the this compound molecule can be achieved, providing a detailed picture of its molecular structure in solution.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
The photophysical behavior of this compound, an aromatic ketone, is governed by the electronic transitions within its constituent chromophores: the biphenyl system, the methylphenyl group, and the carbonyl (C=O) group. Spectroscopic analysis provides insight into the molecule's interaction with light and its subsequent relaxation pathways.
While specific, detailed experimental UV-Vis absorption spectra for this compound are not widely reported in peer-reviewed literature, its absorption characteristics can be reliably inferred from the extensive studies on related benzophenone derivatives. nih.govmdpi.com The electronic absorption spectrum of such compounds is typically characterized by two main types of transitions originating from the delocalized π-system of the aromatic rings and the non-bonding electrons of the carbonyl oxygen.
π → π* Transitions: These transitions are high-energy and result in strong absorption bands, typically observed in the ultraviolet B (UVB) and ultraviolet C (UVC) regions. mdpi.commedicaljournals.se They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system of the biphenyl and methylphenyl moieties. The extensive conjugation in the biphenyl group is expected to cause a bathochromic (red) shift compared to simpler, non-conjugated aromatic ketones.
n → π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. mdpi.com This is a formally forbidden transition, resulting in a weak absorption band at a longer wavelength, often in the ultraviolet A (UVA) range. mdpi.commedicaljournals.se The position of this band is sensitive to solvent polarity; a blue shift (hypsochromic shift) is typically observed in polar, protic solvents due to the stabilization of the non-bonding ground state electrons through hydrogen bonding. mdpi.com
The combination of these chromophores in this compound results in a molecule that absorbs broadly across the UV spectrum. The specific substitution pattern (meta-methyl group and para-biphenyl group) influences the exact energies of the molecular orbitals and, consequently, the precise wavelengths of maximum absorption (λmax). nih.gov
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Originating Chromophore(s) | Expected Spectral Region | Relative Intensity |
|---|---|---|---|
| π → π* | Biphenyl and Phenyl Rings | ~240-260 nm | High (Strong) |
The luminescence of this compound is dictated by the de-excitation pathways from its electronically excited states. Like its parent compound, benzophenone, its behavior is dominated by highly efficient intersystem crossing (ISC). bgsu.edu
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (typically S₁ or S₂). For aromatic ketones, the de-excitation process is characterized by the following:
Fluorescence: This process involves the radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). In benzophenone and its derivatives, the S₁ state is typically very short-lived. bgsu.edu The rate of intersystem crossing to the triplet manifold is often much faster than the rate of fluorescence. Consequently, fluorescence from this class of compounds is generally very weak or non-existent, particularly in non-polar solvents at room temperature.
Intersystem Crossing (ISC) and Phosphorescence: Aromatic ketones are renowned for their high efficiency of intersystem crossing, a spin-forbidden process where the molecule transitions from the S₁ state to the lowest excited triplet state (T₁). bgsu.edu This process is facilitated by the small energy gap between the S₁ (n, π) and T₁ (n, π) states. Because the transition from the T₁ state back to the S₀ ground state is also spin-forbidden, the T₁ state is significantly longer-lived than the S₁ state. This long-lived T₁ state can then decay radiatively back to the ground state, a phenomenon known as phosphorescence. This emission occurs at a lower energy (longer wavelength) than fluorescence and is typically only observable at low temperatures in a rigid matrix to minimize non-radiative decay pathways.
The excited triplet state is a critical intermediate in the photochemistry of benzophenone derivatives, making them effective photosensitizers. medicaljournals.sebgsu.edu
Table 2: General Luminescence Characteristics of Aromatic Ketones
| Property | Description | Expected for this compound |
|---|---|---|
| Fluorescence | Radiative decay from S₁ → S₀ | Very weak or negligible |
| Intersystem Crossing (ISC) | Non-radiative transition S₁ → T₁ | Highly efficient |
| Phosphorescence | Radiative decay from T₁ → S₀ | Observable, typically at low temperatures |
| Excited State Lifetime | Average time in the excited state | S₁: Very short (picoseconds); T₁: Long (microseconds to seconds) |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For this compound, the molecular formula is C₂₀H₁₆O.
Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule is calculated to be 272.120115 Da. In HRMS analysis, the molecule is typically ionized, for instance by protonation to form the [M+H]⁺ ion, which would have a theoretical m/z (mass-to-charge ratio) of 273.127940.
Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector are commonly employed. The instrument measures the m/z of the ion with high precision, typically to within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident determination of the elemental formula, as it can distinguish C₂₀H₁₆O from other potential formulas that might have the same nominal mass but a different exact mass. Theoretical calculations and fragmentation studies indicate that for aromatic ketones, the carbonyl oxygen is the most favorable site for protonation in the mass spectrometer. nih.govacs.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆O |
| Calculated Monoisotopic Mass ([M]) | 272.120115 Da |
| Ion Species (Example) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 273.127940 |
| Typical Experimental m/z | ~273.1277 |
| Typical Mass Error | < 5 ppm |
Computational Chemistry and Theoretical Investigations of Biphenyl 4 Yl 3 Methylphenyl Methanone
Intermolecular Interaction Analysis using Computational Methods
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure and polymorphism. Computational methods offer a detailed view of these non-covalent forces.
Non-Covalent Interactions and Hydrogen Bonding Studies
Beyond the visual representation offered by Hirshfeld analysis, computational chemistry allows for a deeper quantitative understanding of non-covalent interactions. Quantum theory of atoms in molecules (QTAIM) analysis, for example, can be used to identify and characterize bond critical points associated with weak interactions like hydrogen bonds and van der Waals contacts. For Biphenyl-4-yl-(3-methylphenyl)methanone, such studies would precisely define any C–H···O or C–H···π interactions, providing information on their strength and directionality. These interactions play a crucial role in the stabilization of the crystal lattice. A comprehensive computational study on the non-covalent interactions within the crystal structure of this compound is currently lacking in the scientific literature.
Reactivity and Chemical Transformations of Biphenyl 4 Yl 3 Methylphenyl Methanone
Oxidation Reactions
The oxidative transformations of Biphenyl-4-yl-(3-methylphenyl)methanone can be directed at either the methyl group of the 3-methylphenyl moiety or the aromatic rings themselves, depending on the reaction conditions and the oxidizing agent employed.
The benzylic methyl group on the 3-methylphenyl ring is susceptible to oxidation by strong oxidizing agents to yield the corresponding carboxylic acid. This reaction is a common transformation for alkyl-substituted aromatic compounds. sciencing.comjove.commasterorganicchemistry.com The presence of the aromatic ring significantly activates the adjacent C-H bonds, making them prone to oxidation. sciencing.comjove.com
Table 1: Oxidation of the Methyl Group
| Oxidizing Agent | Product |
|---|---|
| Potassium permanganate (B83412) (KMnO₄) | 3-(4-Biphenylcarbonyl)benzoic acid |
| Sodium dichromate (Na₂Cr₂O₇) in acid | 3-(4-Biphenylcarbonyl)benzoic acid |
Under vigorous oxidation conditions, it is also conceivable that the aromatic rings could be oxidized to form quinone-like structures, although this would require harsh conditions and could lead to ring cleavage. A study on the oxidation of benzophenone-3 with potassium permanganate indicated that hydroxylation, direct oxidation, and cleavage of the carbon-carbon bridge can occur. nih.gov
The selective oxidation of the aromatic rings of this compound to introduce hydroxyl groups is a more nuanced transformation. The electron-rich nature of the biphenyl (B1667301) and methylphenyl rings makes them susceptible to electrophilic attack by oxidizing species. The regioselectivity of this oxidation would be influenced by the directing effects of the substituents present. The biphenyl group and the methyl group are activating and would direct hydroxylation to their ortho and para positions. Conversely, the deactivating benzoyl group would direct substitution to the meta position of the ring to which it is attached.
Reduction Reactions
The carbonyl group is the primary site for reduction in this compound, leading to the formation of the corresponding secondary alcohol. More forceful reduction conditions can lead to coupling reactions.
The ketone functionality can be readily reduced to a secondary alcohol, Biphenyl-4-yl-(3-methylphenyl)methanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation. sciencing.comzenodo.orgzenodo.org Lithium aluminum hydride (LiAlH₄) can also be used and is a more powerful reducing agent, but for simple ketone reductions, NaBH₄ is often preferred due to its greater safety and ease of handling. sciencing.comzenodo.orgzenodo.org
Table 2: Reduction of the Carbonyl Group
| Reducing Agent | Product |
|---|---|
| Sodium borohydride (NaBH₄) | Biphenyl-4-yl-(3-methylphenyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | Biphenyl-4-yl-(3-methylphenyl)methanol |
The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
In the presence of certain reducing agents, particularly those that proceed via single-electron transfer mechanisms, diaryl ketones like this compound can undergo reductive coupling to form a vicinal diol, known as a pinacol (B44631). wikipedia.orgscielo.brresearchgate.net This reaction, often referred to as a pinacol coupling, typically involves the use of metals like magnesium, zinc, or samarium(II) iodide. wikipedia.orgscielo.brresearchgate.net The reaction is initiated by the one-electron reduction of the ketone to a ketyl radical anion, which then dimerizes.
Electrophilic Aromatic Substitution on Biphenyl and Methylphenyl Moieties
The two aromatic systems in this compound, the biphenyl and the 3-methylphenyl moieties, are both susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the substituents on each ring. libretexts.orgsavemyexams.comlumenlearning.comlibretexts.orgyoutube.comvanderbilt.edu
The biphenyl moiety is activated towards electrophilic substitution, with the substitution occurring preferentially at the ortho and para positions of the unsubstituted ring due to the electron-donating nature of the phenyl group. The benzoyl group attached to the 4-position of the other ring is a deactivating, meta-directing group. libretexts.orgsavemyexams.comlumenlearning.comlibretexts.orgyoutube.comvanderbilt.edu
The 3-methylphenyl moiety contains an activating methyl group, which is an ortho-, para-director, and the deactivating benzoyl group, which is a meta-director. libretexts.orgsavemyexams.comlumenlearning.comlibretexts.orgyoutube.comvanderbilt.edu Therefore, the positions ortho and para to the methyl group (positions 2, 4, and 6) and the positions meta to the benzoyl group (positions 2 and 6) are activated.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | (4'-Nitro-[1,1'-biphenyl]-4-yl)(3-methylphenyl)methanone and (2'-Nitro-[1,1'-biphenyl]-4-yl)(3-methylphenyl)methanone |
| Halogenation | Br⁺ or Cl⁺ | (4'-Bromo-[1,1'-biphenyl]-4-yl)(3-methylphenyl)methanone or (4'-Chloro-[1,1'-biphenyl]-4-yl)(3-methylphenyl)methanone |
| Friedel-Crafts Acylation | RCO⁺ | (4'-Acyl-[1,1'-biphenyl]-4-yl)(3-methylphenyl)methanone |
It is important to note that under certain conditions, substitution on the 3-methylphenyl ring could also occur, leading to a mixture of products. For instance, in Friedel-Crafts acylation of toluene, substitution occurs predominantly at the para position. chemguide.co.uklibretexts.org
Halogenation Reactions
Electrophilic halogenation of this compound is expected to occur on the electron-rich aromatic rings. The directing effects of the substituents on both the biphenyl and the 3-methylphenyl moieties will influence the regioselectivity of these reactions. The carbonyl group is a deactivating group and a meta-director, while the phenyl group of the biphenyl moiety and the methyl group are activating and ortho-, para-directing.
In the biphenyl ring system, halogenation will likely favor the positions ortho and para to the phenyl substituent. In the 3-methylphenyl ring, the positions ortho and para to the methyl group are activated. However, the steric hindrance from the bulky ketone and the electronic deactivation by the carbonyl group will also play a significant role in determining the final product distribution.
A summary of potential halogenation reactions is presented in the table below.
| Halogenating Agent | Expected Major Products |
| Br₂ / FeBr₃ | Bromination is anticipated on the activated positions of the biphenyl and 3-methylphenyl rings. |
| Cl₂ / AlCl₃ | Chlorination will follow similar regioselectivity to bromination, favoring the most electron-rich and sterically accessible positions. |
| I₂ / oxidizing agent | Iodination can be achieved, typically on the more activated ring systems. |
Nitration and Sulfonation
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the aromatic rings. The regiochemical outcome of these reactions on this compound will be dictated by the directing effects of the existing substituents.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid is the standard method for nitration. The reaction is expected to yield a mixture of mono- and poly-nitro derivatives, with substitution occurring at the positions most activated towards electrophilic attack.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) will introduce a sulfonic acid group. The position of sulfonation will be influenced by both electronic and steric factors.
The expected outcomes of these reactions are summarized in the table below.
| Reaction | Reagents | Expected Product Features |
| Nitration | HNO₃ / H₂SO₄ | Introduction of one or more nitro groups onto the aromatic rings, with regioselectivity guided by the existing substituents. |
| Sulfonation | H₂SO₄ / SO₃ | Addition of a sulfonic acid group to an aromatic ring, likely at a sterically accessible and electronically favorable position. |
Nucleophilic Addition to the Carbonyl Group
The carbonyl group of the ketone is susceptible to nucleophilic attack. A wide variety of nucleophiles can add to the carbon atom of the C=O double bond, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.
Common nucleophilic addition reactions include:
Reduction: The ketone can be reduced to a secondary alcohol, Biphenyl-4-yl-(3-methylphenyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) will result in the formation of a tertiary alcohol. The nature of the "R" group will determine the structure of the final product.
The table below outlines some key nucleophilic addition reactions.
| Reagent | Product Type |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Phenyllithium (C₆H₅Li) | Tertiary Alcohol |
Derivatization Strategies and Functional Group Interconversions
The structural features of this compound allow for a variety of derivatization strategies, enabling the synthesis of a wide range of related compounds with potentially new properties.
Synthesis of Oximes, Hydrazones, and Other Schiff Bases
The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. These reactions are of great importance in synthetic organic chemistry.
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. Oximes are versatile intermediates that can be used in various synthetic transformations, including the Beckmann rearrangement to form amides. nih.gov The synthesis of oximes can be carried out under mild conditions, for instance by reacting the ketone with hydroxylamine hydrochloride. arpgweb.com
Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. nih.gov Hydrazones are also valuable synthetic intermediates and have been studied for their biological activities. orientjchem.orgmdpi.com The synthesis typically involves heating the ketone and the hydrazine derivative in a suitable solvent like ethanol. nih.gov
A summary of these derivatization reactions is provided below.
| Reagent | Derivative Formed | General Reaction Conditions |
| Hydroxylamine (NH₂OH) | Oxime | Reaction with hydroxylamine hydrochloride, often in the presence of a base. arpgweb.comresearchgate.net |
| Hydrazine (NH₂NH₂) | Hydrazone | Condensation reaction, typically with heating in a solvent. nih.gov |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | Similar conditions to hydrazone formation. |
Alpha-Halogenation of the Ketone
In the presence of a base, the protons on the carbon atom adjacent (alpha) to the carbonyl group can be removed to form an enolate. This enolate can then react with electrophiles, such as halogens. However, for this compound, there are no alpha-protons on the carbonyl carbon itself as it is bonded to two aryl groups. Therefore, direct alpha-halogenation at the carbonyl carbon is not possible. Halogenation would instead occur on the aromatic rings via electrophilic aromatic substitution as described in section 5.3.1.
Palladium-Catalyzed Functionalization of Aromatic Rings
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic rings of this compound can be functionalized using these methods, provided a suitable leaving group (e.g., a halide or triflate) is present on one of the rings, or through direct C-H activation.
If a halogenated derivative of this compound is prepared, it can undergo various palladium-catalyzed reactions:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.
Heck Reaction: Coupling with an alkene.
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.
Sonogashira Coupling: Reaction with a terminal alkyne.
Direct C-H functionalization, a more atom-economical approach, could also be envisioned, where a C-H bond on one of the aromatic rings is directly coupled with a reaction partner under palladium catalysis. nih.gov The regioselectivity of such reactions would be a key challenge.
The table below summarizes potential palladium-catalyzed functionalization reactions, assuming a halogenated precursor.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki Coupling | Boronic acid/ester | C-C |
| Heck Reaction | Alkene | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |
Applications and Advanced Materials Science Potential of Biphenyl 4 Yl 3 Methylphenyl Methanone
Precursor in the Synthesis of Complex Organic Molecules
The unique structure of Biphenyl-4-yl-(3-methylphenyl)methanone makes it a valuable building block in synthetic organic chemistry. The presence of the ketone functional group and multiple aromatic rings allows for a variety of chemical transformations, enabling its use as a foundational component for more elaborate molecular architectures.
Biphenyl (B1667301) derivatives are widely utilized in the synthesis of pharmaceuticals and antifungal agents, many of which feature heterocyclic ring systems. researchgate.net As a member of this class, this compound serves as a key starting material for creating such compounds. The carbonyl group can participate in condensation reactions with various dinucleophiles to form a range of heterocyclic structures. For example, it can react with hydrazine (B178648) derivatives to form pyrazolines or with hydroxylamine (B1172632) to yield isoxazolines. These synthetic pathways leverage the reactivity of the ketone to construct new rings, incorporating the bulky and electronically significant biphenyl- and methylphenyl- groups into the final product.
In addition to forming the core of a target molecule, this compound functions as a critical intermediate in multi-step synthetic sequences. Chloromethyl-substituted aromatic compounds, for instance, are known to be important intermediates for producing a wide array of fine chemicals, polymers, and pharmaceuticals. rsc.org The structure of this compound can be modified through reactions such as reduction of the ketone to an alcohol, followed by further functionalization, or electrophilic substitution on the aromatic rings. These transformations allow chemists to introduce the biphenyl-4-yl-methanone moiety into larger, more complex molecular frameworks, demonstrating its utility as a versatile intermediate.
Luminescence and Photochemistry Applications
The photophysical properties of the biphenyl moiety make this class of compounds particularly suited for applications in photochemistry and optoelectronics. The extended π-conjugation of the biphenyl system influences its absorption and emission characteristics, which can be fine-tuned by substituents.
Aromatic ketones are well-known for their photochemical activity and are often employed as photoinitiators in polymerization reactions. Upon absorption of UV light, these molecules can be promoted to an excited triplet state. A related compound, 4-phenylbenzophenone (also known as 4-benzoylbiphenyl), is a primary photoproduct resulting from the photodecomposition of the photoinitiator N-[(4-benzoyl)benzene sulfonyl]benzenesulfonamide. researchgate.net This highlights the photochemical reactivity inherent in the benzoylbiphenyl scaffold. This compound, possessing this core structure, is studied for similar applications. When irradiated, it can generate reactive radical species through processes like C-C bond cleavage, which can then initiate the polymerization of monomers.
Table 1: Photochemical Properties of Related Biphenyl Ketones
| Property | Description | Relevance to this compound |
| Excited State | Aromatic ketones like 4-benzoylbiphenyl (B106861) can form a lowest excited triplet state (T1) upon UV absorption. researchgate.net | The core structure suggests similar photochemical behavior, making it a candidate for applications requiring triplet state chemistry. |
| Photodecomposition | 4-Benzoylbiphenyl is a known photoproduct of other photoinitiators, indicating the stability and common formation of this structural motif under UV irradiation. researchgate.net | Understanding its formation pathways is crucial for designing stable photopolymerization systems. |
| Initiation Mechanism | The excited ketone can abstract a hydrogen atom or undergo cleavage to form radicals that initiate polymerization. | The specific substitution on the phenyl ring can influence the efficiency and mechanism of radical generation. |
The rigid and planar structure of the biphenyl core is a highly desirable feature in materials designed for organic light-emitting diodes (OLEDs). This structural rigidity contributes to high thermal stability and a high triplet energy level, which are critical for developing efficient host materials for phosphorescent OLEDs (PhOLEDs). Biphenyl derivatives are frequently used as the central building block for host materials in the emissive layer of blue PhOLEDs. nih.gov These host materials are designed to facilitate efficient energy transfer to a phosphorescent dopant. While this compound itself may not be the final emissive material, it serves as a crucial precursor for synthesizing more complex, high-performance molecules used in OLEDs, such as hole-injection layers and electron-transport materials. nih.govresearchgate.net
Table 2: Role of Biphenyl Derivatives in OLEDs
| Compound Type | Role in OLED | Key Structural Feature | Reference |
| Bistriazoles with a Biphenyl Core | Bipolar Host Material | Conjugates electron-transporting triazole moieties with a hole-transporting biphenyl core. | nih.gov |
| DNTPD | Hole Injection Layer (HIL) | A complex aromatic amine based on a biphenyl scaffold that helps balance charge carriers. | researchgate.net |
| Various Carbazole Derivatives | Phosphorescent Host | Incorporate biphenyl units to achieve high triplet energy and thermal stability. | lumtec.com.tw |
The biphenyl unit is a key component in the design of molecular switches—molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light or electricity. In one such design based on a structural analogue, the torsion angle between the two phenyl rings of a biphenyl molecule is controlled by the reduction and oxidation of a disulfide bridge connecting the rings. figshare.com This change in conformation leads to a significant difference in electrical conductance, creating a "high conductance" (closed) and "low conductance" (open) state, effectively functioning as a switch at the molecular level. figshare.com Another class of molecular switches uses diarylethene units embedded in a biphenylene (B1199973) structure (a fused-ring analogue of biphenyl) to achieve reversible photoswitching, which modulates the aromatic character of the molecule. acs.org These examples demonstrate that the fundamental structure of this compound is a promising platform for developing advanced molecular electronic components.
Table 3: Examples of Molecular Switches Based on Biphenyl Analogues
| Switch Type | Switching Mechanism | Property Changed | Application | Reference |
| Biphenyl with Disulfide Bridge | Redox (Oxidation/Reduction) | Torsion Angle / Electrical Conductance | Molecular Electronics | figshare.com |
| Diarylethene with Biphenylene Core | Photochemical (Light-induced cyclization) | Aromaticity / Absorption Spectrum | Photoswitchable Materials, Data Storage | acs.org |
Development of Organic Materials
This compound, with its rigid biphenyl core and reactive ketone group, serves as a valuable molecular building block in the development of advanced organic materials. Its structure allows for incorporation into various molecular architectures, leading to materials with tailored thermal, mechanical, and photophysical properties.
Liquid Crystal Research (related biphenyl derivatives)
While specific studies on the liquid crystalline (LC) properties of this compound are not extensively documented, the broader class of biphenyl derivatives is fundamental to liquid crystal technology. rsc.org The biphenyl moiety provides a rigid, elongated (calamitic) molecular shape, which is a primary prerequisite for the formation of liquid crystalline phases, particularly the nematic phase widely used in displays. tandfonline.commdpi.com
Researchers have synthesized numerous biphenyl derivatives to act as core structures in liquid crystal molecules. scilit.com By adding flexible terminal groups (like alkoxy chains) and linking groups (such as esters or azomethines), the thermal range and stability of the mesophases can be precisely controlled. mdpi.com For instance, push-pull type biphenyl derivatives, which incorporate electron-donating and electron-accepting groups, have been explored for creating luminescent liquid crystals for optoelectronic applications. tandfonline.comtandfonline.com The introduction of polar groups, like the cyano group in the well-known cyanobiphenyls, is crucial for achieving the dielectric anisotropy necessary for the operation of twisted nematic liquid crystal displays (LCDs). google.com Fluorinated biphenyls are also used to develop advanced materials for LCDs and organic light-emitting diodes (OLEDs). rsc.org The structural framework of this compound makes it a candidate for modification into novel liquid crystalline materials.
Table 1: Properties of Selected Biphenyl-Based Liquid Crystal Systems
| Compound Class | Key Structural Feature | Resulting Property/Application |
|---|---|---|
| Cyanobiphenyls | Terminal cyano (-CN) group | High dielectric anisotropy for low-voltage displays google.com |
| Fluorinated Biphenyls | Fluorine substituents | Development of OLEDs and LCDs rsc.org |
| Push-Pull Biphenyls | Electron donor and acceptor groups | Luminescent properties for optoelectronics tandfonline.comtandfonline.com |
Polymer Chemistry Applications
Aromatic ketones are critical monomers in the synthesis of high-performance polymers, most notably the poly(aryl ether ketone) (PAEK) family, which includes poly(ether ether ketone) (PEEK). These polymers are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net The synthesis of PEEK often involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide, such as 4,4′-difluorobenzophenone. researchgate.netresearchgate.net
This compound, as a substituted benzophenone (B1666685), is a structural analogue to monomers used in PAEK synthesis. Derivatives of this compound could be functionalized to create novel monomers. For example, hydroxylation of the biphenyl and methylphenyl rings would yield a bisphenol monomer. Incorporating the biphenyl moiety into the polymer backbone is known to enhance thermal properties and solubility. researchgate.netmdpi.com The introduction of such bulky, pendant groups can disrupt chain packing, leading to amorphous polymers with improved processability and solubility in common organic solvents, while maintaining high glass transition temperatures (Tg). researchgate.netmdpi.com These modified polymers can be cast into tough, flexible films suitable for advanced applications in aerospace, electronics, and gas separation membranes. mdpi.com
Table 2: Influence of Biphenyl Moieties on Poly(ether ether ketone) Properties
| Polymer Modification | Monomer Example | Effect on Polymer Properties |
|---|---|---|
| Pendant Biphenyl Group | 1-(4-biphenylyl)-1,1-bis(4-hydroxyphenyl) ethane | Increased solubility, amorphous nature, high Tg (180-200°C) researchgate.net |
Ligand Chemistry and Metal Complexation
The carbonyl group of the methanone (B1245722) bridge in this compound provides a site for coordination with metal ions, enabling its use as a ligand in coordination chemistry.
Chelation Properties with Transition Metals
The oxygen atom of the carbonyl group possesses lone pairs of electrons that can be donated to a Lewis acidic metal center, forming a coordinate bond. While a simple monodentate coordination is possible, the true potential lies in designing derivatives of this compound that can act as bidentate or polydentate ligands, leading to more stable chelate complexes.
For example, introducing coordinating groups (such as phosphino, amino, or hydroxyl groups) at positions ortho to the carbonyl group on either aromatic ring would create a pincer-like structure capable of forming a stable five- or six-membered chelate ring with a transition metal. This principle is seen in bis(phosphino)amine ligands, which coordinate effectively with metals like chromium, molybdenum, and tungsten through their phosphorus atoms. nih.gov Similarly, the aromatic rings of the biphenyl moiety can participate in π-bonding with electron-rich transition metals. The formation of such complexes can significantly alter the electronic properties and reactivity of both the metal center and the organic ligand.
Catalytic Applications of Resulting Complexes
The electronic and steric properties of the ligand, influenced by the biphenyl and methylphenyl groups, can be fine-tuned to control the activity and selectivity of the metal catalyst. nih.gov Complexes of other metals, such as chromium or molybdenum, with similar ligands have been investigated for processes like olefin polymerization. nih.gov The robust nature of the biphenyl ketone framework suggests that the resulting metal complexes could exhibit high thermal and chemical stability, making them suitable for use under demanding catalytic conditions.
Role in Mechanistic Studies of Aromatic Ketone Reactivity
Aromatic ketones are cornerstone molecules for studying a wide range of organic reaction mechanisms, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and photochemical reactions. The reactivity of the carbonyl group in this compound is influenced by the electronic effects of the attached biphenyl and 3-methylphenyl (m-tolyl) groups.
In mechanistic studies of nickel-catalyzed cross-coupling reactions, the presence of a ketone functional group on an aryl halide has been shown to dramatically influence reactivity. nih.govresearchgate.net The energetically favorable coordination of the ketone's carbonyl group to the nickel center can lead to enhanced rates of oxidative addition, a key step in the catalytic cycle. nih.govresearchgate.net This directing effect can even override the normal reactivity patterns of aryl halides. nih.gov
Furthermore, aromatic ketones are classic photosensitizers. Upon absorption of UV light, they can be excited to a triplet state and participate in photochemical reactions. researchgate.net this compound can serve as a model substrate to study energy transfer processes and radical reactions initiated by photoexcitation. Kinetic studies involving this compound could elucidate the electronic and steric effects of the methyl and biphenyl substituents on reaction rates and pathways, contributing to a deeper understanding of aromatic ketone reactivity. researchgate.netacs.org
Future Research Directions and Unexplored Avenues for Biphenyl 4 Yl 3 Methylphenyl Methanone
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of diaryl ketones often involves Friedel-Crafts acylation, which traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and chlorinated solvents. researchgate.netrsc.org While effective, these methods generate significant chemical waste and pose environmental concerns. Future research should prioritize the development of greener, more sustainable synthetic pathways to Biphenyl-4-yl-(3-methylphenyl)methanone.
Key areas for investigation include:
Heterogeneous Catalysis: Replacing homogeneous Lewis acids with recyclable solid acid catalysts (e.g., zeolites, clays, or supported acids) could streamline purification, minimize waste, and allow for continuous flow processes.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and potentially improve yields by promoting efficient energy transfer. rsc.org
Carbonylative Coupling Reactions: Palladium-catalyzed carbonylative cross-coupling reactions of aryl halides or boronic acids with carbon monoxide present a powerful alternative that offers high functional group tolerance and atom economy.
Solvent Selection: A shift towards benign solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions, would significantly enhance the environmental profile of the synthesis.
Table 1: Proposed Research on Sustainable Synthetic Routes
| Research Focus | Proposed Methodology | Key Objectives & Expected Outcomes |
|---|---|---|
| Heterogeneous Catalysis | Screening of various solid acid catalysts (e.g., ZSM-5, Montmorillonite K-10) for the acylation of biphenyl (B1667301) with 3-methylbenzoyl chloride. | Identify a highly active and recyclable catalyst; achieve >90% yield with minimal waste generation. |
| Microwave-Assisted Synthesis | Optimization of reaction parameters (temperature, time, power) for the Er(OTf)₃-catalyzed reaction of biphenyl and 3-methylbenzoic acid. rsc.org | Reduce reaction time from hours to minutes; improve energy efficiency compared to conventional heating. |
In-depth Studies of Excited State Dynamics and Photophysical Properties
The benzophenone (B1666685) core is a classic chromophore known for its rich photochemistry, including efficient intersystem crossing to the triplet state. researchgate.net The specific substitution pattern of this compound likely modulates these properties in unique ways. A thorough investigation into its photophysical behavior is crucial for its potential application in photochemistry and materials science.
Future studies should focus on:
Femtosecond Transient Absorption Spectroscopy: This technique can map the ultrafast processes following photoexcitation, including internal conversion, intersystem crossing rates, and the lifetimes of singlet and triplet excited states. nih.gov
Solvatochromism Studies: Analyzing the absorption and emission spectra in a range of solvents with varying polarity and viscosity can provide insights into the nature of the excited states (e.g., n-π* vs. π-π*) and the magnitude of the excited-state dipole moment. nih.govresearchgate.net
Low-Temperature Phosphorescence: Characterizing the phosphorescence spectrum and lifetime at 77 K can determine the energy of the lowest triplet state (T₁), a critical parameter for photosensitization applications. researchgate.net
Quantum Chemical Modeling: Theoretical calculations (e.g., TD-DFT) can complement experimental data by modeling the geometries of the ground and excited states, transition energies, and the influence of the dihedral angle between the aromatic rings on the electronic properties. nih.gov
Table 2: Proposed Research on Photophysical Properties
| Property to Investigate | Proposed Technique(s) | Expected Insights |
|---|---|---|
| Excited State Lifetimes | Time-Resolved Fluorescence; Transient Absorption Spectroscopy | Determination of singlet (S₁) and triplet (T₁) state lifetimes; elucidation of relaxation pathways. |
| Intersystem Crossing (ISC) Quantum Yield | Laser Flash Photolysis | Quantify the efficiency of T₁ state formation, a key factor for applications in photochemistry. |
Exploration of Supramolecular Assembly and Host-Guest Chemistry
The rigid, aromatic structure of this compound makes it an attractive building block (tecton) for supramolecular chemistry. The biphenyl unit can engage in π-π stacking interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Unexplored avenues include:
Self-Assembly Studies: Investigating the spontaneous organization of the molecule in various solvents and at interfaces could reveal the formation of ordered structures like nanofibers, vesicles, or liquid crystals. researchgate.net
Co-crystallization: Combining the compound with complementary molecules (co-formers) that can form strong intermolecular interactions (e.g., hydrogen or halogen bonds) could lead to the engineering of new crystalline materials with tailored properties.
Host-Guest Chemistry: The molecular clefts and aromatic surfaces of the molecule could allow it to act as a host for small guest molecules. Binding studies using techniques like NMR titration or isothermal titration calorimetry could quantify these interactions.
Advanced Materials Engineering Applications
The unique combination of a biphenyl moiety and a ketone linker suggests several potential applications in advanced materials, which are currently unexplored.
Future research could be directed towards:
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are often used in host materials or electron transport layers in OLEDs. The properties of this compound should be evaluated to determine its suitability for these applications.
Photoinitiators: Benzophenone derivatives are widely used as photoinitiators for radical polymerization. The substitution on this molecule could tune its absorption spectrum and initiation efficiency for specific applications, such as in 3D printing or dental resins.
Liquid Crystals: The elongated, rigid structure of the biphenyl group is a common feature in liquid crystalline materials. Chemical modification of the core structure could lead to new mesogenic compounds.
High-Pressure Crystallography and Phase Transition Studies
Applying high pressure to molecular crystals can induce phase transitions and provide fundamental insights into intermolecular forces and molecular packing. High-pressure crystallography studies on this compound have not been reported but could offer significant understanding of its solid-state behavior.
A research program in this area would involve:
Single-Crystal X-ray Diffraction: Using a diamond anvil cell to apply pressure while collecting diffraction data would allow for the precise determination of how bond lengths, bond angles, and intermolecular distances change under compression.
Raman Spectroscopy: High-pressure Raman spectroscopy can detect phase transitions by observing changes in vibrational modes, providing complementary information to diffraction studies. The goal would be to construct a pressure-temperature phase diagram for the compound. researchgate.net
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize synthetic routes and gain a deeper mechanistic understanding, it is essential to monitor chemical reactions in real time. Advanced spectroscopic techniques can provide a window into the reaction as it happens.
Future work should employ:
In Situ IR/Raman Spectroscopy: Placing a probe directly into the reaction vessel can track the disappearance of reactants (e.g., the C=O stretch of 3-methylbenzoyl chloride) and the appearance of the product in real time, allowing for precise determination of reaction kinetics and endpoints.
Process Analytical Technology (PAT): Integrating these in situ techniques into a PAT framework would enable robust process control, ensuring consistent product quality and optimizing reaction conditions for industrial-scale synthesis.
Q & A
Q. What are the optimal synthetic routes for Biphenyl-4-yl-(3-methylphenyl)methanone, and how are reaction conditions optimized?
The synthesis typically involves Friedel-Crafts acylation, where a biphenyl derivative reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). Key steps include:
- Slow addition of reactants to control exothermic reactions.
- Use of aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Purification via ethanol recrystallization to isolate high-purity crystals .
| Reaction Parameter | Optimal Condition | Purpose |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | Activates acyl chloride |
| Temperature | 0–5°C (initial), then RT | Minimize side reactions |
| Solvent | Dichloromethane | Stabilize carbocation |
Q. How is this compound characterized structurally?
X-ray crystallography is the gold standard for determining its molecular geometry. For example:
- The dihedral angle between the biphenyl and 3-methylphenyl rings is 51.74° , influencing conjugation and steric effects .
- Hydrogen bonding is absent, but van der Waals interactions dominate crystal packing . Complementary techniques include:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl group at 2.41 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 385) .
Advanced Research Questions
Q. How do substituent positions and dihedral angles influence photophysical properties?
The 8.0° dihedral angle between the biphenyl rings enhances π-orbital overlap, red-shifting UV absorption. Computational modeling (e.g., DFT) predicts:
- Excited-state triplet energy levels (~3.0 eV) for potential use in OLEDs .
- Substituent effects: The 3-methyl group introduces steric hindrance, reducing aggregation-induced quenching in solid-state luminescence .
Q. What reaction mechanisms govern functionalization of this compound?
- Substitution : Bromination with N-bromosuccinimide (NBS) under radical initiation selectively targets the 4-position of the biphenyl ring .
- Reduction : NaBH₄/CeCl₃ reduces the ketone to a secondary alcohol, retaining stereochemistry .
- Oxidation : KMnO₄ in acidic conditions cleaves the ketone to carboxylic acids, useful for derivatization .
| Reaction | Conditions | Key Intermediate |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, Δ | Radical at biphenyl ring |
| Ketone Reduction | NaBH₄, CeCl₃, MeOH | Borate-ester complex |
Q. How do hydrogen-bonding patterns and crystal packing affect material design?
Despite lacking traditional hydrogen bonds, the compound forms layered crystals via C–H···π interactions (3.5–3.8 Å). Graph-set analysis (Etter’s rules) reveals:
- R₂²(8) motifs from edge-to-face aryl interactions, enhancing thermal stability (Tₘ > 200°C) .
- These features are exploited in designing co-crystals with enhanced charge-transfer properties .
Q. What analytical methods ensure purity in pharmacological studies?
- HPLC-PDA : Detects impurities like chlorinated byproducts (LOD: 0.1% w/w) using C18 columns and acetonitrile/water gradients .
- DSC/TGA : Confirms polymorphic purity (ΔHfusion = 120–125 J/g) .
- Reference Standards : Certified impurities include (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) for cross-validation .
Methodological Guidance
- Crystallography : Use SHELXL for refinement, merging Friedel pairs to handle twinning or high-symmetry space groups .
- Computational Modeling : Employ Gaussian09 with B3LYP/6-31G(d) to predict reaction pathways and substituent effects .
- Synthetic Optimization : Monitor reaction progress via in-situ IR for ketone C=O stretch (1680–1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
